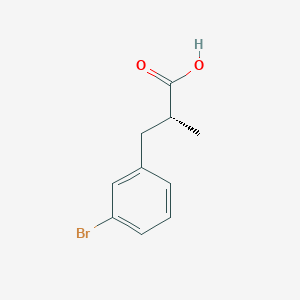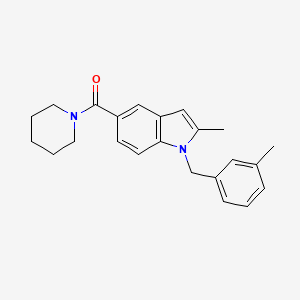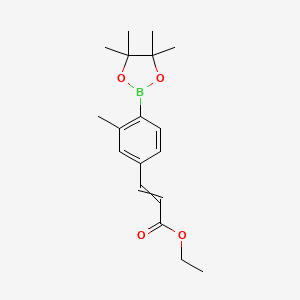![molecular formula C52H78S2Sn2 B14060954 [4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14060954.png)
[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This particular compound features a thieno2,3-fbenzothiol core, which is functionalized with trimethylstannyl groups and substituted phenyl groups. The presence of tin in the molecule imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established organic reactions. The key steps in the synthesis include:
- Formation of the Thieno2,3-fbenzothiol Core : This step involves the construction of the thieno2,3-fbenzothiol ring system through cyclization reactions.
- Introduction of Trimethylstannyl Groups : The trimethylstannyl groups are introduced via stannylation reactions, typically using trimethyltin chloride as the stannylating agent.
- Substitution with Phenyl Groups : The phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: [4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
- Substitution : The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
- Substitution : Nucleophiles such as halides, alkoxides, and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several applications in scientific research:
- Organic Synthesis : The compound can be used as a building block for the synthesis of more complex molecules.
- Catalysis : Organotin compounds are known for their catalytic properties, and this compound may be used in various catalytic reactions.
- Materials Science : The unique properties of the compound make it suitable for use in the development of new materials, such as polymers and nanomaterials.
- Biological Studies : The compound can be used in studies to understand the interaction of organotin compounds with biological systems.
Mechanism of Action
The mechanism of action of [4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with molecular targets through its tin centers and functional groups. The compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved may include:
- Coordination with Proteins : The tin centers can coordinate with protein residues, altering their structure and function.
- Interaction with Nucleic Acids : The compound may interact with DNA or RNA, affecting gene expression and cellular processes.
- Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Comparison with Similar Compounds
Similar Compounds:
- [4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : This compound is unique due to its specific substitution pattern and the presence of trimethylstannyl groups.
- Other Organotin Compounds : Compounds such as tributyltin chloride and triphenyltin hydroxide share some similarities but differ in their specific functional groups and applications.
Uniqueness: The uniqueness of [4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its specific structure, which imparts distinct chemical properties and reactivity. The combination of the thieno2,3-fbenzothiol core with trimethylstannyl and phenyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C52H78S2Sn2 |
|---|---|
Molecular Weight |
1004.7 g/mol |
IUPAC Name |
[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C46H60S2.6CH3.2Sn/c1-5-9-13-15-19-35(17-11-7-3)33-37-21-25-39(26-22-37)43-41-29-31-48-46(41)44(42-30-32-47-45(42)43)40-27-23-38(24-28-40)34-36(18-12-8-4)20-16-14-10-6-2;;;;;;;;/h21-30,35-36H,5-20,33-34H2,1-4H3;6*1H3;; |
InChI Key |
LALYXJUCUDECPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CC1=CC=C(C=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(C=C5)CC(CCCC)CCCCCC)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



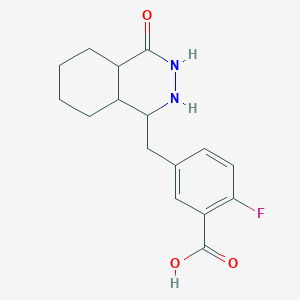
![Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate](/img/structure/B14060890.png)
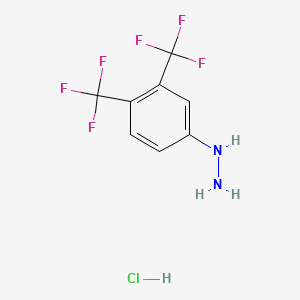


![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
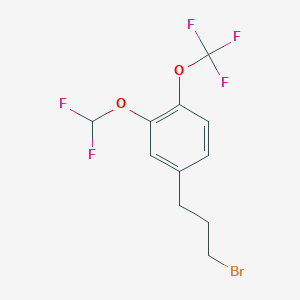

![(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060933.png)

